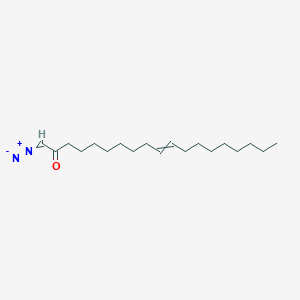
1-Diazoniononadeca-1,10-dien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazoniononadeca-1,10-dien-2-olate is a chemical compound with the molecular formula C19H34N2O It is known for its unique structure, which includes a diazonium group and a nonadecadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazoniononadeca-1,10-dien-2-olate typically involves the diazotization of a suitable precursor compound. The reaction conditions often include the use of nitrous acid (HNO2) in an acidic medium to convert the amine group into a diazonium ion. The reaction is usually carried out at low temperatures to stabilize the diazonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the precursor compound is reacted with nitrous acid in a controlled environment. The reaction is carefully monitored to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Diazoniononadeca-1,10-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and other organic groups can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted compounds.
Scientific Research Applications
1-Diazoniononadeca-1,10-dien-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diazoniononadeca-1,10-dien-2-olate involves its interaction with molecular targets and pathways. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Diazoniononadeca-1,10-dien-2-one
- 1-Diazoniononadeca-1,10-dien-2-thiol
- 1-Diazoniononadeca-1,10-dien-2-amine
Uniqueness
1-Diazoniononadeca-1,10-dien-2-olate is unique due to its specific structure and the presence of the diazonium group This makes it distinct from other similar compounds, which may have different functional groups or structural variations
Properties
CAS No. |
90670-28-3 |
|---|---|
Molecular Formula |
C19H34N2O |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-diazononadec-10-en-2-one |
InChI |
InChI=1S/C19H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)18-21-20/h9-10,18H,2-8,11-17H2,1H3 |
InChI Key |
QHCGKNBREBURFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















